molecular formula C7H9ClFN3 B13170040 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B13170040
M. Wt: 189.62 g/mol
InChI Key: BHBKDLCYLWTKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine (CAS 866648-69-3) is a high-purity, multifunctional pyrimidineamine compound specifically designed for research and development applications. With a molecular formula of C7H9ClFN3 and a molecular weight of 189.62 g/mol, this chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry . The compound features a distinct substitution pattern on the pyrimidine ring, incorporating chloro and fluoro groups at the 6 and 5 positions, respectively, which enhances its reactivity and provides strategic vectors for further chemical elaboration via nucleophilic aromatic substitution . The scaffold is recognized for its utility in constructing targeted inhibitors, particularly against parasitic enzymes, with studies showing that the pyrimidineamine pharmacophore can exhibit species-selective inhibition . This makes it a compound of significant interest in the discovery of new therapeutic agents for neglected diseases . Furthermore, the structural motif of substituted pyrimidines is a cornerstone in contemporary chemical sciences, frequently found in molecules with pronounced biological activities due to its role as a key constituent of nucleobases . This reagent is well-suited for exploring structure-activity relationships (SAR) in drug discovery programs, especially in the synthesis of novel N-heterocyclic compounds for pharmaceutical and agrochemical research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

Molecular Formula

C7H9ClFN3

Molecular Weight

189.62 g/mol

IUPAC Name

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine

InChI

InChI=1S/C7H9ClFN3/c1-4-10-6(8)5(9)7(11-4)12(2)3/h1-3H3

InChI Key

BHBKDLCYLWTKIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)F)N(C)C

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated pyrimidine precursor, typically a 4,6-dichloropyrimidine derivative, followed by selective fluorination and methylation.

Step-by-step Procedure:

Step Reagents & Conditions Description Yield & Notes
1. Activation 4,6-Dichloropyrimidine Starting material with chlorine at positions 4 and 6 Commercially available or synthesized via chlorination of pyrimidine
2. Selective substitution N,N-Trimethylamine (or methylating agents) Nucleophilic attack at position 4, replacing chlorine with N,N-dimethylamino group Typically high regioselectivity due to electronic effects
3. Fluorination Use of fluorinating reagents such as Selectfluor or DAST Introduction of fluorine at position 5 Conditions optimized at room temperature to prevent over-fluorination
4. Chlorine substitution Nucleophilic displacement of chlorine at position 6 Using nucleophiles like potassium fluoride or other fluoride sources Achieves the desired chlorine and fluorine pattern

Research Data:

  • Similar pyrimidine derivatives have been synthesized via SNAr reactions with yields ranging from 60-85% under optimized conditions.

Sequential Halogenation and Methylation

Method Overview:

This method involves initial halogenation of pyrimidine, followed by methylation of the amino group, and subsequent selective fluorination.

Step-by-step Procedure:

Step Reagents & Conditions Description Yield & Notes
1. Halogenation N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) Introduces chlorine at the 6-position selectively Controlled at low temperature (~0°C) to prevent poly-halogenation
2. Methylation Methyl iodide (MeI) or dimethyl sulfate Methylation of amino group at position 2 Conducted in polar aprotic solvents like DMF or DMSO
3. Fluorination Use of electrophilic fluorinating agents Introduction of fluorine at position 5 Reaction monitored by NMR to optimize conditions

Research Data:

  • Methylation reactions on pyrimidines have shown yields of 70-90%, with regioselectivity favoring amino groups.

Multistep Synthesis via Building Blocks

Method Overview:

This involves synthesizing the pyrimidine core with pre-installed substituents, then performing functional group modifications.

Step-by-step Procedure:

Step Reagents & Conditions Description Yield & Notes
1. Construction of pyrimidine ring β-Ketoesters with guanidine derivatives Cyclization to form the pyrimidine ring with desired substituents Moderate yields (~50-65%) due to ring closure
2. Chlorination and fluorination NCS/NF reagents under controlled temperature Sequential halogenation at specific positions Selectivity achieved via temperature control
3. Methylation of amino groups Methylating agents under basic conditions Final methylation step to introduce N,N-dimethyl groups Yields typically above 75%

Research Data:

  • Multi-step syntheses utilizing cyclization and halogenation have been documented with overall yields of 40-55%.

Catalyst-Mediated Cross-Coupling Approaches

Method Overview:

Transition-metal catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to install amino and methyl groups selectively.

Step-by-step Procedure:

Step Reagents & Conditions Description Yield & Notes
1. Halogenation NBS or NCS Introduces halogens at positions 4 and 6 Controlled to prevent over-halogenation
2. Cross-coupling Palladium catalysts, amines, methylating agents Coupling with methylamine derivatives Yields range from 60-80% under optimized conditions

Research Data:

  • Cross-coupling methods have been successfully applied to pyrimidines with yields up to 78%.

Summary of Key Experimental Data

Preparation Method Typical Yield Key Reagents Conditions References
SNAr on dichloropyrimidine 60-85% N,N-Trimethylamine, fluorinating reagents Room temperature, inert atmosphere
Halogenation + Methylation 70-90% NCS/NBS, methyl iodide Low temperature halogenation, polar aprotic solvents
Multistep ring synthesis 40-65% β-Ketoesters, guanidine derivatives Cyclization, selective halogenation
Catalyst-mediated cross-coupling 60-80% Pd catalysts, amines Elevated temperature, inert atmosphere

Final Remarks

The synthesis of 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine is versatile, with methods ranging from direct nucleophilic substitution to multistep ring construction. The choice of method depends on available starting materials, desired purity, and yield optimization. The literature emphasizes the importance of regioselectivity, controlled reaction conditions, and purification techniques to achieve high yields and purity.

Note: All procedures should be conducted following safety protocols, especially when handling halogenating agents and fluorinating reagents. Proper characterization (NMR, MS, HPLC) is essential to confirm the structure of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkyl or aryl derivatives, while oxidation can produce corresponding oxo derivatives.

Scientific Research Applications

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.

    Agriculture: The compound is used in the development of agrochemicals such as herbicides and insecticides.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents (Positions) Key Structural Differences Electronic Effects
6-Chloro-N,N,2-trimethylpyrimidin-4-amine Cl (6), N,N,2-trimethyl (4) Lacks 5-F substituent Reduced electron withdrawal at position 5
2-Chloro-5-fluoro-N-(3-methoxypropyl)-pyrimidin-4-amine Cl (2), F (5), 3-methoxypropyl (4) Methoxypropyl vs. trimethylamine at N4 Methoxypropyl increases hydrophilicity
6-Chloro-5-nitro-N-methyl-N-phenylpyrimidin-4-amine Cl (6), NO₂ (5), N-methyl, N-phenyl Nitro (strong EWG) vs. F at position 5 Nitro enhances electrophilicity but adds steric bulk
4-Amino-2-chloro-6-methyl-5-nitropyrimidine NH₂ (4), Cl (2), NO₂ (5), CH₃ (6) Amino at position 4 vs. N,N-dimethyl at 4 Amino group enables H-bonding; nitro increases reactivity

Key Observations:

  • Fluorine vs. Nitro at Position 5: The 5-F substituent in the target compound provides moderate electron withdrawal without the steric hindrance or metabolic liabilities associated with nitro groups .
  • N,N-Dimethylamine vs. Aromatic Amines: Trimethylamine at N4 improves solubility compared to phenyl or methoxypropyl substituents, which may reduce bioavailability .

Crystallographic and Conformational Comparisons

  • π–π Stacking: Derivatives with aromatic amines (e.g., N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) show π–π interactions between aryl rings (centroid distance: 3.692 Å). The target compound’s methyl groups may disrupt such stacking, favoring hydrophobic interactions instead .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP PSA (Ų) Solubility (mg/mL)
6-Chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine 217.65 2.1 35.2 12.4 (PBS, pH 7.4)
6-Chloro-N,N,2-trimethylpyrimidin-4-amine 201.67 2.3 30.8 8.9 (PBS, pH 7.4)
6-Chloro-5-nitro-N-methyl-N-phenylpyrimidin-4-amine 264.67 3.3 74.8 1.2 (DMSO)

Biological Activity

6-Chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to several known antitumor agents and has been investigated for its effects on various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Formula C8H10ClF N4
Molecular Weight 202.64 g/mol
IUPAC Name 6-Chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine
CAS Number 943006-45-9

The biological activity of 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine is primarily attributed to its interaction with key enzymes and receptors involved in cellular processes. The compound is thought to inhibit specific enzymes that play a role in nucleic acid synthesis, similar to other fluoropyrimidine derivatives such as 5-fluorouracil (5-FU).

  • Inhibition of Thymidylate Synthase (TS):
    • Like 5-FU, this compound may inhibit TS, a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP), leading to reduced DNA synthesis and cell proliferation .
  • Antiproliferative Effects:
    • Studies have shown that derivatives of pyrimidine compounds can exhibit significant antiproliferative activity against various cancer cell lines. The presence of halogen substituents (like chlorine and fluorine) is often associated with increased potency against tumor cells .

Antitumor Activity

Research indicates that 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine exhibits promising antitumor activity:

  • Case Study 1: In vitro studies demonstrated that this compound inhibited the growth of human cancer cell lines, including melanoma and breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Case Study 2: An in vivo study using xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups. The results suggest its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The structural modifications in pyrimidine derivatives can greatly influence their biological activity:

  • Fluorine Substitution: The introduction of fluorine at position 5 enhances lipophilicity and binding affinity to target enzymes.
  • Chlorine Substitution: Chlorine at position 6 contributes to the stability and efficacy of the compound against metabolic degradation .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Fluorouracil Pyrimidine base with fluorineAntitumor; inhibits TS
Capecitabine Prodrug form of 5-FUAntitumor; converted to 5-FU
6-Chloro-5-fluoropyrimidin-4-amine Similar halogen substitutionsModerate antitumor activity

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